N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
The compound "N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" is a heterocyclic molecule that appears to be related to various research areas, including medicinal chemistry and material science. The structure of the compound suggests that it may have biological activity, given the presence of an isoxazole ring, which is often seen in pharmacologically active molecules, and a benzo[d][1,3]dioxole moiety, which is a feature in some bioactive compounds as well .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-{5-((4-fluorophenyl)carbonyl)-1H-benzimidazol-2-yl}-2-(3-oxo-2,3-dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides, where a hydrazine carboxamide is reacted with substituted isatin derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, NMR, and MS, as well as X-ray crystallography . These methods provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical properties, such as melting points, are typically determined using standard laboratory equipment. The chemical properties can be inferred from the functional groups present in the molecule. For instance, the benzo[d][1,3]dioxole moiety and the isoxazole ring might contribute to the compound's potential antioxidant activity, as seen in related compounds . Additionally, the molecular structure, including the presence of hydrogen bonds and π-π stacking interactions, can significantly influence the compound's solubility, stability, and overall reactivity .
Future Directions
Isoxazole and its derivatives have attracted the attention of medicinal chemists due to their usefulness in pharmacology and in synthetic organic chemistry . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-4-1-11(2-5-13)16-8-14(21-25-16)9-20-18(22)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPCAIYDDVNSLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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